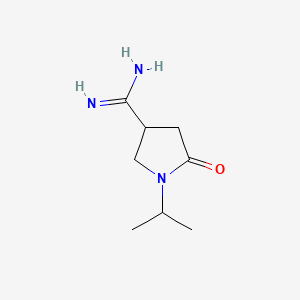![molecular formula C19H27N5OS B12630228 N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea CAS No. 920278-53-1](/img/structure/B12630228.png)
N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique combination of imidazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole and thiazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism by which N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea moiety.
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]carbamate: Contains a carbamate group instead of urea.
Uniqueness
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is unique due to its specific combination of imidazole and thiazole rings with a urea moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds .
Eigenschaften
CAS-Nummer |
920278-53-1 |
|---|---|
Molekularformel |
C19H27N5OS |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1,1-dicyclohexyl-3-(5-imidazol-1-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H27N5OS/c25-19(22-18-21-13-17(26-18)23-12-11-20-14-23)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16H,1-10H2,(H,21,22,25) |
InChI-Schlüssel |
HGAVNTAKZLEMLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)


![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)


![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)
![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
